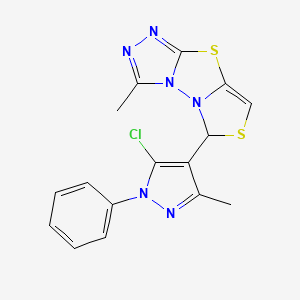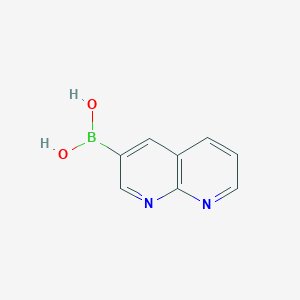
C16H13ClN6S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C16H13ClN6S2 is a complex organic molecule that contains chlorine, nitrogen, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C16H13ClN6S2 typically involves multi-step organic reactions. One common method includes the reaction of a chlorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated reaction monitoring can further enhance the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
C16H13ClN6S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
C16H13ClN6S2: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and chemical processes.
作用機序
The mechanism by which C16H13ClN6S2 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
類似化合物との比較
C16H13ClN6S2: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar structural features or functional groups
List of Similar Compounds
C16H13ClN6S: A related compound with one less sulfur atom.
C16H13N6S2: A similar compound without the chlorine atom.
C16H12ClN6S2: A compound with one less hydrogen atom.
This compound .
特性
分子式 |
C16H13ClN6S2 |
|---|---|
分子量 |
388.9 g/mol |
IUPAC名 |
11-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-methyl-7,10-dithia-1,2,4,5-tetrazatricyclo[6.3.0.02,6]undeca-3,5,8-triene |
InChI |
InChI=1S/C16H13ClN6S2/c1-9-13(14(17)21(20-9)11-6-4-3-5-7-11)15-23-12(8-24-15)25-16-19-18-10(2)22(16)23/h3-8,15H,1-2H3 |
InChIキー |
UWHZDTMHXRNXAU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C2N3C(=CS2)SC4=NN=C(N43)C)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)


![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)


![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)


![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
